H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

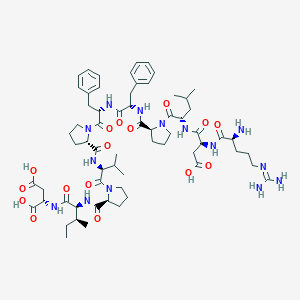

The compound H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a sequence of amino acids: arginine, aspartic acid, leucine, proline, phenylalanine, phenylalanine, proline, valine, proline, isoleucine, and aspartic acid. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale liquid-phase peptide synthesis (LPPS) can be used for industrial production, which is more suitable for producing longer peptides.

化学反応の分析

Types of Reactions

Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

科学的研究の応用

Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide bond formation and stability.

Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and kinetics.

Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

Industry: Used in the development of peptide-based materials and as additives in various products.

作用機序

The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or ion channels. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands. The pathways involved often include signal transduction cascades that lead to cellular responses.

類似化合物との比較

Similar Compounds

H-Arg-Gly-Asp-Ser-OH: A well-known peptide involved in cell adhesion.

H-Ala-Gly-Asp-Val-OH: Another peptide with similar structural properties.

Uniqueness

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is unique due to its specific sequence, which imparts distinct biological activities and interactions. Its multiple proline residues contribute to a rigid structure, influencing its binding properties and stability.

生物活性

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a specific sequence of amino acids that imparts unique biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Overview of the Compound

- Chemical Structure : The peptide consists of the following amino acids:

- Arginine (Arg)

- Aspartic Acid (Asp)

- Leucine (Leu)

- Proline (Pro)

- Phenylalanine (Phe)

- Valine (Val)

- Isoleucine (Ile)

This sequence contributes to the peptide's structural stability and biological function, particularly through its proline-rich motifs which are known to influence conformation and binding properties in biological systems.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The peptide may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, peptides containing proline residues have been shown to interact effectively with peptidases, influencing proteolytic processes .

- Receptor Binding : The structural configuration allows the peptide to mimic natural ligands, potentially modulating receptor functions involved in signaling pathways. This can lead to changes in cellular responses, such as proliferation or apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Peptides with similar sequences have demonstrated antimicrobial effects against various pathogens, suggesting potential use in treating infections.

- Antioxidant Activity : The presence of aromatic amino acids like phenylalanine contributes to antioxidant properties, which can protect cells from oxidative stress.

- Cell Adhesion and Migration : The Arg-Asp sequence is known for promoting cell adhesion, which is crucial in wound healing and tissue regeneration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other biologically active peptides:

| Peptide Sequence | Biological Activity | IC50 Value (µM) |

|---|---|---|

| H-Arg-Gly-Asp-Ser-OH | Cell adhesion promotion | 10 |

| H-Ala-Gly-Asp-Val-OH | Modulation of immune response | 15 |

| H-Leu-Pro-Pro-OH | Antihypertensive activity | 5 |

| This compound | Antimicrobial and antioxidant properties | N/A |

The unique sequence of this compound allows for distinct interactions that can lead to varied biological outcomes compared to other peptides .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar peptides:

- Study on Enzyme Inhibition : Research indicated that proline-rich peptides could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .

- Antimicrobial Activity Study : A study demonstrated that peptides derived from food proteins exhibited significant antimicrobial activity against foodborne pathogens. This opens avenues for using such peptides as natural preservatives in food technology .

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGVFGIWNYFBSU-MLTWUYQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H94N14O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。